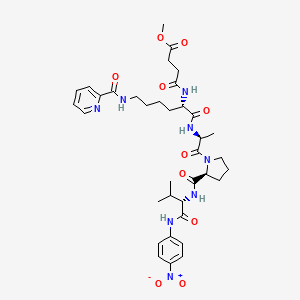
3-(Piperidin-4-yl)propanenitrile hydrochloride
Overview
Description
3-(Piperidin-4-yl)propanenitrile hydrochloride is a chemical compound with the molecular formula C8H15ClN2 and a molecular weight of 174.67 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-(Piperidin-4-yl)propanenitrile hydrochloride can be represented by the SMILES notation: N#CCCC1CCNCC1.Cl . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
3-(Piperidin-4-yl)propanenitrile hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Molecular Structure and Interactions
The compound 3-(Piperidin-4-yl)propanenitrile hydrochloride exhibits interesting structural characteristics. For instance, 3-Oxo-3-(piperidin-1-yl)propanenitrile, a related compound, displays a chair conformation of its piperidine ring. This conformation influences its interaction with other molecules in the crystal, where molecules are linked by C—H⋯O hydrogen bonds, forming chains along a specific axis (Fun et al., 2012).
Chemical Synthesis and Reactivity
The compound also plays a role in the synthesis of other compounds with potential pharmacological activities. For example, it is used in the creation of compounds with anti-arrhythmic activity. Specific reactions include the transformation of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide into 1,3-thiazole derivatives, showcasing the compound's versatility in organic synthesis and the potential for creating therapeutically significant molecules (Abdel‐Aziz et al., 2009).
Pharmacological Relevance
While the requirement is to exclude drug use and dosage, it's worth noting that derivatives and related compounds of 3-(Piperidin-4-yl)propanenitrile hydrochloride have been explored for their potential in treating various health conditions. For instance, derivatives have been shown to possess significant anti-arrhythmic activity, highlighting the pharmacological relevance of the compound and its derivatives in therapeutic applications (Abdel‐Aziz et al., 2009).
Bioactivity Studies
Further studies have investigated the bioactivity of compounds related to 3-(Piperidin-4-yl)propanenitrile hydrochloride. For example, some newly synthesized compounds have been evaluated for their cytotoxicity and carbonic anhydrase inhibitory activities, underscoring the compound's significance in the development of new therapeutic agents (Unluer et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-piperidin-4-ylpropanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBQPVXRVPLFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-yl)propanenitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1435181.png)







![1-[4-[(2-Propoxyethoxy)methyl]phenoxy]-3-(isopropylamino)-2-propanol](/img/structure/B1435194.png)
![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1435195.png)

![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]benzoic acid](/img/structure/B1435201.png)

